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molecular formula C7H6N4O2 B1305539 5-nitro-1H-indazol-3-amine CAS No. 41339-17-7

5-nitro-1H-indazol-3-amine

Cat. No. B1305539
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Patent
US07041687B2

Procedure details

Hydrazine monohydrate (17.5 mL, 362 mmol) was added to a hot (50° C.) solution of 2-fluoro-5-nitrobenzonitrile (30 g, 181 mmol) in EtOH (500 mL). The mixture was heated at reflux for 4 hours then allowed to cool to room temperature, whereupon the product precipitated from solution. The filtrate was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The organic phase was separated, dried over magnesium sulfate and concentrated to obtain further product. The combined product (32.2 g, quant.) was taken on to the following step without further purification.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].F[C:5]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=[O:14])=[CH:9][C:6]=1[C:7]#[N:8]>CCO>[N+:13]([C:10]1[CH:9]=[C:6]2[C:5](=[CH:12][CH:11]=1)[NH:3][N:2]=[C:7]2[NH2:8])([O-:14])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
precipitated from solution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain further product
CUSTOM
Type
CUSTOM
Details
The combined product (32.2 g, quant.) was taken on to the following step without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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